PNU-88822 is classified as a sulfonamide derivative and is often utilized in pharmacokinetic studies. It serves as an internal standard in the analysis of other compounds, particularly in liquid chromatography techniques. The compound's relevance is highlighted in various studies related to improving the pharmacokinetics of other drugs, such as tipranavir and ritonavir .
While specific parameters for PNU-88822 are scarce, understanding the general synthetic pathways for similar compounds can provide insights into its production.
The molecular formula of PNU-88822 is . The structure features a sulfonamide group attached to a pyridine ring, which contributes to its pharmacological properties. Key structural characteristics include:
The compound's structural data can be represented using various chemical notation systems such as InChI and SMILES:
VYFPCFITTXMPKA-UHFFFAOYSA-N
COC1=CC=CC(=C1OS(=O)(=O)C(F)(F)F)C=O
.PNU-88822 participates in various chemical reactions typical for sulfonamide compounds. Common reactions include:
These reactions are critical for modifying the compound to enhance its pharmacological properties or for developing derivatives with improved efficacy.
The mechanism of action of PNU-88822 primarily relates to its role as an internal standard in pharmacokinetic studies rather than direct biological activity. It aids in quantifying the concentration of active pharmaceutical ingredients by providing a consistent reference point during analytical measurements. In studies involving tipranavir, for instance, PNU-88822 helps in accurately assessing drug absorption and metabolism through high-performance liquid chromatography methods .
PNU-88822 exhibits several notable physical and chemical properties:
These properties influence its utility in laboratory settings, particularly in bioanalytical applications.
PNU-88822 has several scientific applications:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8